molecular formula C14H20N2O3 B12609436 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine CAS No. 648901-42-2

3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine

Cat. No.: B12609436
CAS No.: 648901-42-2
M. Wt: 264.32 g/mol
InChI Key: ZSRCATUICCCGDW-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of methoxy and nitro groups on the phenyl ring, along with the pyrrolidine moiety, suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Ring: The phenyl ring with methoxy and nitro substituents can be introduced via coupling reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxy and nitro groups may play a role in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-1-(propan-2-yl)pyrrolidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-(2-Nitrophenyl)-1-(propan-2-yl)pyrrolidine:

    3-(2-Methoxy-5-nitrophenyl)-1-methylpyrrolidine: Similar structure but with a different substituent on the pyrrolidine ring.

Uniqueness

The presence of both methoxy and nitro groups on the phenyl ring, along with the isopropyl group on the pyrrolidine ring, makes 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

648901-42-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-7-6-11(9-15)13-8-12(16(17)18)4-5-14(13)19-3/h4-5,8,10-11H,6-7,9H2,1-3H3

InChI Key

ZSRCATUICCCGDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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